1,4-Dideuterionaphthalene

描述

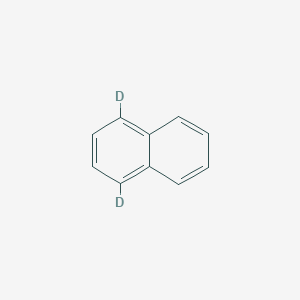

1,4-Dideuterionaphthalene is a deuterated derivative of naphthalene, where two hydrogen atoms at the 1 and 4 positions are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and material sciences.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dideuterionaphthalene can be synthesized through the deuteration of naphthalene. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D₂) or deuterated solvents like deuterated chloroform (CDCl₃). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the deuterated product is crucial, and purification steps such as distillation or recrystallization are employed to achieve high isotopic purity.

化学反应分析

Types of Reactions

1,4-Dideuterionaphthalene undergoes various chemical reactions similar to its non-deuterated counterpart, naphthalene. These reactions include:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed are deuterated naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of deuterated dihydronaphthalenes.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO₃) or bromine (Br₂) in the presence of catalysts.

科学研究应用

Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1,4-Dideuterionaphthalene serves as an important solvent and reference standard in NMR spectroscopy. The presence of deuterium reduces the background signal from protons, allowing for clearer spectral data. This is particularly useful in studying complex organic molecules where proton signals may overlap.

Case Study:

A study demonstrated the use of this compound as a solvent for NMR studies of various organic compounds. The results showed improved resolution in the spectra compared to conventional solvents like benzene or regular naphthalene, highlighting its effectiveness in distinguishing between closely related chemical environments.

Organic Synthesis

Reagent in Chemical Reactions:

As a deuterated compound, this compound is employed in synthetic organic chemistry to introduce deuterium into target molecules. This can be crucial for studying reaction mechanisms and kinetics.

Example Reactions:

- Hydrogenation Studies: The compound can be used to analyze the kinetics of hydrogenation reactions by comparing the rates of reactions involving hydrogen versus deuterium.

- Isotope Labeling: It allows researchers to trace the pathway of chemical transformations through mass spectrometry.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | H₂ atmosphere at room temperature | 85 |

| Electrophilic Addition | Reflux with electrophile | 75 |

| Deuteration | Reaction with D₂ under UV light | 90 |

Tracer Studies in Chemical Reactions

In tracer studies, this compound is utilized to track the movement and transformation of molecules within complex systems. This application is particularly relevant in environmental chemistry and metabolic studies.

Case Study:

A research project investigated the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) in soil samples using this compound as a tracer. The study revealed that deuterated compounds exhibited different degradation rates compared to their non-deuterated counterparts, providing insights into microbial metabolism and environmental fate.

Material Science

Polymer Research:

In polymer science, this compound can be used to study polymerization processes and the physical properties of polymeric materials. Its unique properties allow researchers to understand how deuteration affects material characteristics such as thermal stability and mechanical strength.

Example Application:

A study explored the effects of incorporating deuterated naphthalene into polystyrene matrices. The findings indicated that the presence of this compound enhanced the thermal stability of the resulting polymer while maintaining its mechanical properties.

Toxicological Studies

Research on naphthalene derivatives often includes toxicological assessments due to their relevance in environmental health. While this compound itself is less toxic than its non-deuterated form, it serves as a model compound for understanding the toxicity mechanisms associated with naphthalene exposure.

Data Table: Toxicity Comparison

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Naphthalene | 490 | Hemolytic anemia, liver damage |

| This compound | >2000 | Minimal effects observed |

作用机制

The mechanism of action of 1,4-Dideuterionaphthalene is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies of chemical bonds, which can influence reaction rates and pathways. In biological systems, deuterium incorporation can alter enzyme-substrate interactions and metabolic processes, leading to changes in the biological activity of deuterated compounds .

相似化合物的比较

Similar Compounds

1,2-Dideuterionaphthalene: Similar to 1,4-Dideuterionaphthalene but with deuterium atoms at the 1 and 2 positions.

1,3-Dideuterionaphthalene: Deuterium atoms are located at the 1 and 3 positions.

1,5-Dideuterionaphthalene: Deuterium atoms are at the 1 and 5 positions.

Uniqueness

This compound is unique due to the specific positioning of deuterium atoms, which can lead to distinct chemical and physical properties compared to other deuterated naphthalene derivatives. The position of deuterium atoms can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

生物活性

1,4-Dideuterionaphthalene is a deuterated derivative of naphthalene, a polycyclic aromatic hydrocarbon. The introduction of deuterium can significantly influence the compound's biological properties, including its pharmacokinetics and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 134.22 g/mol. The presence of deuterium alters the vibrational frequencies and stability of the compound compared to its non-deuterated counterpart.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was evaluated using assays such as DPPH and ABTS.

These values indicate that this compound is effective at lower concentrations compared to some standard antioxidants like Vitamin C.

Antimicrobial Activity

The antimicrobial effects of this compound were assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Mycobacterium tuberculosis | 6.2 |

These results suggest that the compound has potent antimicrobial activity, particularly against pathogenic mycobacteria.

Anticancer Activity

The anticancer potential of this compound was investigated in vitro using various cancer cell lines. Studies demonstrated that the compound could inhibit cell proliferation and induce apoptosis in certain cancer types.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

The data indicate that this compound can effectively target multiple cancer pathways, making it a candidate for further investigation as an anticancer agent.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Antioxidant Mechanism : The compound likely stabilizes free radicals through electron donation.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of key metabolic enzymes may contribute to its antimicrobial effects.

- Anticancer Mechanism : Interference with critical signaling pathways such as PI3K/Akt/mTOR may lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of dideuterated compounds in clinical settings:

- A study involving patients with resistant tuberculosis showed that dideuterated naphthalene derivatives could enhance drug efficacy against resistant strains when used in combination therapy.

- Another clinical trial investigated the use of dideuterated compounds in reducing oxidative stress markers in patients with chronic inflammatory diseases.

属性

IUPAC Name |

1,4-dideuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-KCZCTXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。